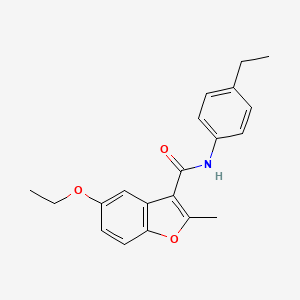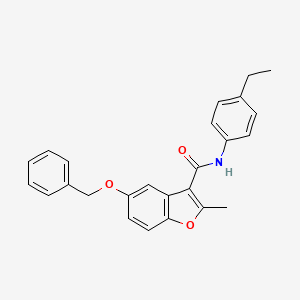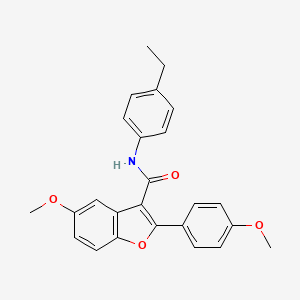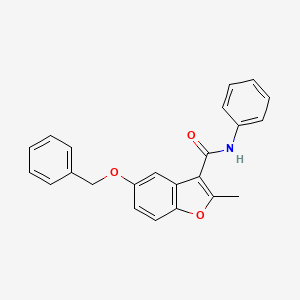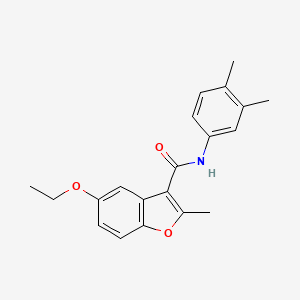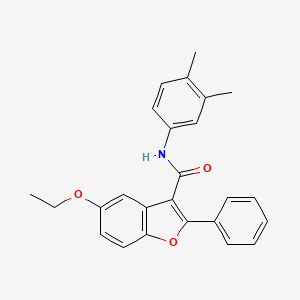
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, or DMF-5M-4MP-1-BFC, is a compound that is used in scientific research for a variety of applications. It is a member of the benzofuran class of compounds, which are known for their diverse biological activities. DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent.
Applications De Recherche Scientifique
DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent. It has been shown to have anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. It has also been shown to be a potent neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, DMF-5M-4MP-1-BFC has been shown to have anti-inflammatory properties, and has been studied for its potential as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of DMF-5M-4MP-1-BFC is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that have been implicated in the development of inflammation and cancer. By inhibiting COX-2, DMF-5M-4MP-1-BFC may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DMF-5M-4MP-1-BFC has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in vivo. It has also been shown to have antioxidant properties, and may be able to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMF-5M-4MP-1-BFC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on various biological systems. However, one limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different contexts.
Orientations Futures
There are several potential future directions for the study of DMF-5M-4MP-1-BFC. One possibility is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as its potential for use in combination with other anti-cancer drugs. Another possibility is to further investigate its potential as a neuroprotective agent. This could involve studying its effects on various neurodegenerative diseases, as well as its potential for use in combination with other neuroprotective agents. Additionally, further studies could be conducted to better understand its mechanism of action, as well as its potential side effects. Finally, further studies could be conducted to explore its potential as an anti-inflammatory agent. This could involve studying its effects on various inflammatory conditions, as well as its potential for use in combination with other anti-inflammatory agents.
Méthodes De Synthèse
DMF-5M-4MP-1-BFC can be synthesized in two steps, starting from 4-methoxybenzaldehyde. The first step involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenyl isocyanide in the presence of triethylamine to form a urea intermediate. The second step involves the cyclization of the urea intermediate with 1-chlorobutane in the presence of sodium ethoxide to form the desired compound.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-8-18(13-16(15)2)26-25(27)23-21-14-20(29-4)11-12-22(21)30-24(23)17-6-9-19(28-3)10-7-17/h5-14H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFIHBHJPVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

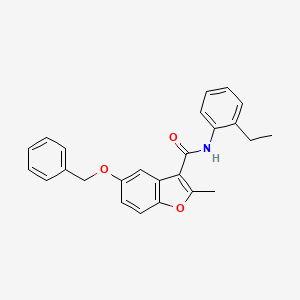
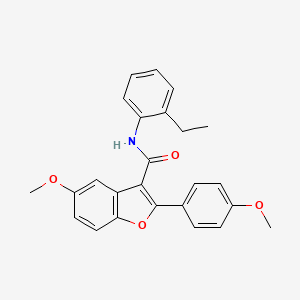
![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
